4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole is a complex organic compound characterized by the presence of bromine, chlorine, tetrahydropyran, and trifluoromethyl groups attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of bromine, chlorine, tetrahydropyran, and trifluoromethyl groups. Common reagents used in these reactions include brominating agents, chlorinating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole
- 4-Bromo-1-[(2S)-tetrahydropyran-2-yl]indazole
Uniqueness
4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H11BrClF3N2O |
---|---|
Molecular Weight |
383.59 g/mol |
IUPAC Name |
4-bromo-5-chloro-1-(oxan-2-yl)-6-(trifluoromethyl)indazole |
InChI |
InChI=1S/C13H11BrClF3N2O/c14-11-7-6-19-20(10-3-1-2-4-21-10)9(7)5-8(12(11)15)13(16,17)18/h5-6,10H,1-4H2 |
InChI Key |
MWBNSVPEIPMRFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C(=C3)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.